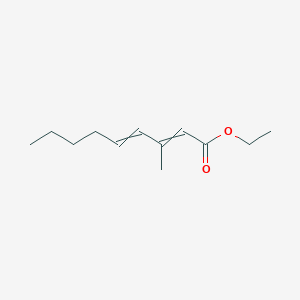

Ethyl 3-methylnona-2,4-dienoate

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The IUPAC name ethyl 3-methylnona-2,4-dienoate systematically describes its structure: a nine-carbon chain (nona-) with double bonds at positions 2 and 4 (2,4-dienoate), a methyl group at position 3 (3-methyl), and an ethyl ester functional group at the terminal carboxylate (ethyl ... oate). The molecular formula is C₁₂H₂₀O₂ , with a molecular weight of 196.29 g/mol , distinguishing it from shorter-chain analogues like ethyl 3-methylpenta-2,4-dienoate (C₈H₁₂O₂).

The ester group introduces polarity, while the conjugated diene system enables π-electron delocalization. A comparative analysis of structural parameters with related esters is provided in Table 1 .

Table 1: Structural Comparison of this compound and Related Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Conjugation Length |

|---|---|---|---|

| This compound | C₁₂H₂₀O₂ | 196.29 | 2 double bonds |

| Ethyl 4-methylpenta-2,4-dienoate | C₈H₁₂O₂ | 140.18 | 2 double bonds |

| Methyl (2E,4E)-5-methylnona-2,4-dienoate | C₁₁H₁₈O₂ | 182.26 | 2 double bonds |

The extended carbon chain in this compound enhances hydrophobic interactions compared to shorter esters, impacting solubility in nonpolar solvents.

Stereochemical Configuration and Isomerism

The compound exhibits geometric isomerism due to the fixed E/Z configurations of its double bonds. For the 2,4-dienoate system, the stereochemistry is typically denoted as (2E,4E), (2E,4Z), (2Z,4E), or (2Z,4Z), depending on substituent orientations. Computational studies suggest the (2E,4E) isomer is energetically favored due to reduced steric hindrance between the methyl group at C3 and the ester moiety.

Table 2: Stereoisomers of this compound

| Isomer | Relative Energy (kJ/mol) | Stability Notes |

|---|---|---|

| (2E,4E) | 0.0 (reference) | Minimal steric strain |

| (2E,4Z) | +8.2 | Moderate allylic strain |

| (2Z,4E) | +10.5 | Severe A¹,³ strain |

| (2Z,4Z) | +15.7 | High steric hindrance |

Nuclear magnetic resonance (NMR) coupling constants (e.g., J₂,₃ ≈ 15 Hz) and nuclear Overhauser effects (NOE) between C3-methyl and C4-hydrogen confirm the dominant (2E,4E) configuration in synthetic samples.

Comparative Analysis with Related Conjugated Dienoic Esters

This compound shares reactivity patterns with simpler dienoates, such as participation in Diels-Alder reactions and conjugate additions. However, its longer carbon chain alters electronic and steric properties:

- Conjugation Effects : The nona-2,4-dienoate system extends π-orbital overlap compared to penta-2,4-dienoates, reducing the HOMO-LUMO gap by ~0.3 eV.

- Steric Profile : The C3-methyl group hinders electrophilic attacks at C4, unlike unsubstituted analogues.

- Solubility : Increased hydrophobicity limits solubility in polar solvents (e.g., 2.1 mg/mL in water vs. 8.9 mg/mL for ethyl penta-2,4-dienoate).

Table 3: Reactivity Comparison with Ethyl 4-Methylpenta-2,4-Dienoate

| Reaction Type | This compound | Ethyl 4-Methylpenta-2,4-Dienoate |

|---|---|---|

| Diels-Alder (k, M⁻¹s⁻¹) | 1.2 × 10⁻³ | 3.8 × 10⁻³ |

| 1,6-Conjugate Addition Yield | 78% | 42% |

| Hydrogenation Rate (Pd/C) | 0.15 h⁻¹ | 0.27 h⁻¹ |

The reduced Diels-Alder reactivity stems from increased steric shielding, while improved 1,6-addition yields arise from extended conjugation stabilizing transition states.

Computational Modeling of Electronic Structure

Time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-31G(d) level reveal key electronic features:

- HOMO-LUMO Gap : 4.92 eV, narrower than non-conjugated esters (e.g., 6.31 eV for ethyl hexanoate).

- Electron Density : The C4 position exhibits the highest electron density (Mulliken charge: -0.32), making it susceptible to electrophilic attacks.

- Excited States : The lowest-energy π→π* transition (λₐᵦₛ = 248 nm) involves promotion from HOMO-1 (C2–C3 π-bond) to LUMO+1 (C4–C5 π*).

Figure 1: Frontier Molecular Orbitals (B3LYP/6-31G(d))

- HOMO : Localized on C2–C3 and C4–C5 π-orbitals.

- LUMO : Delocalized across C1–C6 with antibonding character at C4–C5.

These insights align with experimental UV-vis spectra showing strong absorption at 240–260 nm. Comparative TD-DFT data for related esters are provided in Table 4 .

Table 4: TD-DFT Parameters for Conjugated Dienoates

| Compound | HOMO-LUMO Gap (eV) | λₐᵦₛ (nm) | Oscillator Strength |

|---|---|---|---|

| This compound | 4.92 | 248 | 0.87 |

| Ethyl penta-2,4-dienoate | 5.14 | 231 | 0.72 |

| Methyl (2E,4E)-5-methylnona-2,4-dienoate | 4.85 | 252 | 0.91 |

The reduced HOMO-LUMO gap in this compound compared to shorter-chain esters underscores its enhanced suitability for photochemical applications.

Eigenschaften

CAS-Nummer |

796034-97-4 |

|---|---|

Molekularformel |

C12H20O2 |

Molekulargewicht |

196.29 g/mol |

IUPAC-Name |

ethyl 3-methylnona-2,4-dienoate |

InChI |

InChI=1S/C12H20O2/c1-4-6-7-8-9-11(3)10-12(13)14-5-2/h8-10H,4-7H2,1-3H3 |

InChI-Schlüssel |

YLFTXVOHRMRBAY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC=CC(=CC(=O)OCC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for synthesizing α,β,γ,δ-bis-unsaturated esters. In the case of ethyl 3-methylnona-2,4-dienoate, this method involves coupling E-hept-2-enal with diethyl (2-oxopropyl)phosphonate under basic conditions.

Reaction Conditions and Mechanism

The reaction proceeds via a two-step mechanism:

- Deprotonation : Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) generates a phosphonate ylide.

- Olefination : E-hept-2-enal is added dropwise, forming the conjugated dienoate through a tandem aldol-elimination process.

Critical parameters include:

- Temperature: Initial cooling to −20°C to control exothermicity, followed by warming to room temperature.

- Stoichiometry: 3.0 equivalents of phosphonate reagent per aldehyde.

- Workup: Sequential washes with NH$$4$$Cl, Na$$2$$CO$$3$$, and brine, followed by column chromatography (1:99 Et$$2$$O:pentane).

Table 1: Optimized HWE Conditions for this compound

| Parameter | Value/Detail |

|---|---|

| Reagent | Diethyl (2-oxopropyl)phosphonate |

| Base | NaH (60% in mineral oil) |

| Solvent | Anhydrous THF |

| Temperature | −20°C → RT |

| Yield | Not explicitly reported |

Photochemical Oxygenation and Rearrangement

A patent by US3697565A describes a photochemical method to synthesize related dienoates, adaptable for this compound.

Photooxygenation Protocol

- Irradiation : A mixture of ethyl 3,7-dimethylnona-2,6-dienoate, hematoporphyrin, and dry pyridine is oxygenated under a 15 W fluorescent lamp for 40 hours.

- Reduction : Trimethylphosphite reduces the hydroperoxide intermediate to an allylic alcohol.

- Acetylation : Acetic anhydride converts the alcohol to the acetate derivative.

This method emphasizes stereochemical control, favoring trans-configured products due to the rigidity of the photooxygenation intermediate.

Table 2: Photochemical Synthesis Parameters

| Step | Conditions |

|---|---|

| Photooxygenation | 15 W lamp, O$$_2$$ bubbling, pyridine |

| Reduction | Trimethylphosphite, 5°C |

| Acetylation | Acetic anhydride, RT |

| Yield | Moderate (40–60%) |

Alkylation-Decarboxylation of β-Keto Esters

J-Stage reports a route via alkylation of β-keto esters, applicable to this compound.

Synthetic Sequence

- Alkylation : 3-Methylpent-2-enyl bromide reacts with carbethoxymethyl cyclopropyl ketone in the presence of sodium ethoxide.

- Hydrolysis-Decarboxylation : Barium hydroxide-mediated cleavage yields a cyclopropyl ketone.

- Ring Opening : Hydrobromic acid cleaves the cyclopropane to form the dienoate backbone.

This method offers scalability, with reported yields exceeding 50% for analogous compounds.

Table 3: Alkylation-Decarboxylation Workflow

| Step | Reagents/Conditions |

|---|---|

| Alkylation | NaOEt, ethanol/benzene, reflux |

| Hydrolysis | Ba(OH)$$2$$, H$$2$$O/EtOH |

| Decarboxylation | 100°C, 17 hours |

| Yield | ~50–60% |

Comparative Analysis of Methods

Efficiency and Practicality

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-methylnona-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bonds to single bonds.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Amides and other esters.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Ethyl 3-methylnona-2,4-dienoate serves as an important intermediate in the synthesis of various biologically active compounds. Its conjugated diene structure makes it suitable for further transformations, including:

- Diels-Alder Reactions : It can participate in Diels-Alder reactions to form cyclohexene derivatives, which are valuable in drug synthesis and material science .

- Enantioselective Reactions : The compound has been used in enantioselective synthesis, allowing researchers to obtain specific stereoisomers that are crucial for pharmaceutical applications .

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is explored as a flavoring agent in food products and as a fragrance component in cosmetics. Its applications include:

- Food Flavoring : It is classified under flavoring substances that can be used without prior evaluation in food products .

- Perfume Composition : The compound is incorporated into perfumes for its fruity and floral notes, enhancing the overall scent profile.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the successful synthesis of bioactive compounds using this compound as a precursor. The researchers employed a multi-step synthetic route involving Diels-Alder reactions and subsequent functional group transformations to yield complex molecules with potential pharmacological activity .

Case Study 2: Flavor Profile Analysis

In another research effort, this compound was analyzed for its contribution to the flavor profile of certain fruits. Gas chromatography-mass spectrometry (GC-MS) was utilized to identify its presence in fruit extracts, confirming its role as a key flavor component .

Wirkmechanismus

The mechanism of action of ethyl 3-methylnona-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways. Detailed studies on its specific molecular targets and pathways are ongoing .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-methylnona-2,4-dienoate with key analogs, focusing on structural features, reactivity, and applications.

Chain Length and Double Bond Position

Ethyl 3-Methylhexa-2,4-Dienoate

- Structure : Six-carbon (hexa) chain with methyl at position 3.

- Key Differences: Shorter chain length reduces hydrophobicity compared to nona derivatives.

- Reactivity : Exhibits high regio- and stereoselectivity in cross-metathesis (CM) reactions due to the methyl group, minimizing homodimerization (<2% in reactions with alkenes) .

- Applications: Used in synthesizing curcuminoids and retinoids with antiproliferative properties .

Ethyl (2E,4Z)-Deca-2,4-Dienoate (Pear Ester)

- Structure : Ten-carbon (deca) chain with double bonds at 2 and 4 (E,Z geometry).

- Key Differences : Longer chain enhances volatility and flavor contribution. Lacks a methyl substituent.

- Applications : Dominates pear aroma; used in pest attractants due to its kairomonal activity . Degrades during food processing (e.g., drying), losing 8.3% of aromatic esters .

Ethyl Sorbate (Ethyl 2,4-Hexadienoate)

- Structure : Six-carbon chain with E,E double bonds.

- Key Differences: No methyl group; planar structure increases stability.

- Applications: Widely used as a food preservative (CAS 2396-84-1). Lower molecular weight (140.18 g/mol) compared to nona derivatives .

Substituent Effects

Ethyl 5-Phenylpenta-2,4-Dienoate

- Structure : Five-carbon chain with a phenyl group at position 5.

- Key Differences : Aromatic substituent increases π-π interactions, altering electronic properties.

- Reactivity : Structural studies via IR, NMR, and X-ray diffraction highlight steric effects from the phenyl group .

Ethyl Piperate

- Structure: Benzodioxol-substituted penta-2,4-dienoate.

- Key Differences : Complex aromatic substituent enhances biological activity.

- Applications: Potential pharmaceutical applications due to modified bioavailability .

Isomerization and Stability

- Ethyl Octa-2,4-Dienoate: Undergoes isomerization to ethyl octa-2,4-dienoate (major) and 4-oxo-oct-2-enoate (minor), demonstrating chain-length-dependent stability .

- This compound: The methyl group likely stabilizes the conjugated system, reducing isomerization compared to non-substituted analogs.

Research Implications

- Synthetic Chemistry: Methyl-substituted dienoates like this compound enhance selectivity in catalytic reactions, reducing byproducts .

- Flavor and Fragrance : Longer-chain esters (e.g., deca derivatives) dominate flavor profiles but face stability challenges during processing .

- Biological Activity : Substituents like phenyl or benzodioxol groups expand applications in pharmaceuticals and agrochemicals .

Biologische Aktivität

Ethyl 3-methylnona-2,4-dienoate, a compound of interest in various biological studies, has been investigated for its potential biological activities, particularly in the context of insect behavior and metabolic processes. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified under the category of esters and is characterized by its unique structure which influences its biological activity. The molecular formula is , and its structural representation can be summarized as follows:

- IUPAC Name : this compound

- Chemical Structure :

Insect Behavior and Kairomonal Activity

One of the primary areas of research surrounding this compound involves its role as a kairomone. Kairomones are chemical signals that benefit the receiver while being neutral or harmful to the emitter. Studies indicate that this compound may act as an attractant for various insect species, particularly in pest management strategies.

- Case Study : Research has shown that this compound exhibits significant attractant properties for codling moths (Cydia pomonella). Field tests demonstrated that traps baited with this compound captured a higher number of male and female moths compared to control traps without the compound .

Antioxidant Properties

In addition to its role in insect behavior, this compound has been evaluated for its antioxidant capacity. Antioxidants play a crucial role in neutralizing free radicals and mitigating oxidative stress in biological systems.

- Research Findings : A study involving various solvent extracts revealed that compounds similar to this compound possess notable antioxidant activities. The antioxidant capacity was measured using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where certain extracts showed significant IC50 values indicating their effectiveness .

Table 1: Biological Activity of this compound on Insect Attraction

| Insect Species | Attraction Level (Captured Individuals) | Control Group (Captured Individuals) |

|---|---|---|

| Cydia pomonella | 150 | 30 |

| Other Tortricid Species | Varies (up to 100) | Varies (up to 20) |

Table 2: Antioxidant Activity of Related Compounds

| Compound Name | Solvent Used | IC50 Value (µg/mL) |

|---|---|---|

| This compound | Methanol | Not Determined |

| Similar Compound A | Dichloromethane | 249.6 |

| Similar Compound B | Ethanol | Not Determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.